2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzyl group, and an oxime functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the quinoline derivative.
Formation of the Oxime Functional Group: The oxime functional group is introduced by reacting the aldehyde derivative of the quinoline with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline.
Substitution: Various substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The oxime group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
- **2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2OS/c25-21-9-5-17(6-10-21)15-29-27-14-20-13-19-3-1-2-4-23(19)28-24(20)30-16-18-7-11-22(26)12-8-18/h1-14H,15-16H2/b27-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOJWAXJNPNGLL-MZJWZYIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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